

# exploring the amphiphilic nature of alkyl-methylimidazolium hydrogen sulfates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Methylimidazolium hydrogen sulfate*

Cat. No.: B2586800

[Get Quote](#)

## Physicochemical Properties of 1-Alkyl-3-methylimidazolium Hydrogen Sulfates

The amphiphilic nature of 1-alkyl-3-methylimidazolium hydrogen sulfates is primarily characterized by their ability to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This behavior is governed by the length of the alkyl chain, which significantly influences the CMC and other surface-active properties. A homologous series of these ionic liquids with alkyl chains ranging from hexyl (C6) to tetradecyl (C14) has been synthesized and characterized.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Surface Activity and Micellization

The CMC is a key parameter that indicates the onset of micelle formation.[\[4\]](#) For 1-alkyl-3-methylimidazolium hydrogen sulfates, the CMC decreases as the length of the alkyl chain increases.[\[3\]](#) This is due to the increased hydrophobicity of the molecule, which favors aggregation to minimize contact between the hydrocarbon tails and water.[\[5\]](#) The CMC values for this series have been determined using various techniques, including surface tension measurements and conductivity.[\[2\]](#)[\[6\]](#)

The surface tension of aqueous solutions of these ionic liquids also changes significantly with concentration. Initially, the surface tension decreases as the ionic liquid molecules adsorb at the air-water interface. Once the CMC is reached and the surface is saturated, the surface

tension remains relatively constant.[2] The surface tension at the CMC ( $\gamma$ CMC) for the 1-alkyl-3-methylimidazolium hydrogen sulfate series is typically in the range of 34–35 mN/m.[2]

The following tables summarize the key quantitative data for a homologous series of 1-alkyl-3-methylimidazolium hydrogen sulfates.

Table 1: Critical Micelle Concentration (CMC) of 1-Alkyl-3-methylimidazolium Hydrogen Sulfates ( $[C_n\text{mim}][\text{HSO}_4]$ ) at 25°C

| Ionic Liquid                              | Alkyl Chain Length (n) | CMC (mmol/L) - Surface Tension | CMC (mmol/L) - Conductivity |
|-------------------------------------------|------------------------|--------------------------------|-----------------------------|
| $[\text{C}_6\text{mim}][\text{HSO}_4]$    | 6                      | 213                            | 215                         |
| $[\text{C}_8\text{mim}][\text{HSO}_4]$    | 8                      | 55.0                           | 55.0                        |
| $[\text{C}_{10}\text{mim}][\text{HSO}_4]$ | 10                     | 13.5                           | 14.0                        |
| $[\text{C}_{12}\text{mim}][\text{HSO}_4]$ | 12                     | 3.4                            | 3.5                         |
| $[\text{C}_{14}\text{mim}][\text{HSO}_4]$ | 14                     | 0.85                           | 0.90                        |

Data sourced from Nowicki et al. (2016).[2]

Table 2: Surface Properties of 1-Alkyl-3-methylimidazolium Hydrogen Sulfates at 25°C

| Ionic Liquid                              | $\gamma$ CMC (mN/m) | $\Pi$ CMC (mN/m) | $\Gamma_{\text{max}} (10^{-6} \text{ mol/m}^2)$ | Amin ( $\text{\AA}^2/\text{molecule}$ ) |
|-------------------------------------------|---------------------|------------------|-------------------------------------------------|-----------------------------------------|
| $[\text{C}_6\text{mim}][\text{HSO}_4]$    | 35.1                | 37.1             | 3.14                                            | 52.9                                    |
| $[\text{C}_8\text{mim}][\text{HSO}_4]$    | 34.9                | 37.3             | 3.01                                            | 55.1                                    |
| $[\text{C}_{10}\text{mim}][\text{HSO}_4]$ | 34.5                | 37.7             | 2.90                                            | 57.2                                    |
| $[\text{C}_{12}\text{mim}][\text{HSO}_4]$ | 34.2                | 38.0             | 2.78                                            | 59.7                                    |
| $[\text{C}_{14}\text{mim}][\text{HSO}_4]$ | 34.0                | 38.2             | 2.68                                            | 62.0                                    |

$\gamma$ CMC: Surface tension at the CMC;  $\Pi$ CMC: Surface pressure at the CMC;  $\Gamma$ max: Maximum surface excess concentration; Amin: Minimum area per molecule at the air-water interface.

Data sourced from Nowicki et al. (2016).[\[2\]](#)

## Thermodynamics of Micellization

The thermodynamic parameters of micellization, including the standard Gibbs free energy ( $\Delta G^\circ m$ ), enthalpy ( $\Delta H^\circ m$ ), and entropy ( $\Delta S^\circ m$ ) of micellization, provide insights into the driving forces of the self-assembly process. For 1-alkyl-3-methylimidazolium hydrogen sulfates, the micellization process is spontaneous, as indicated by the negative values of  $\Delta G^\circ m$ .

Table 3: Thermodynamic Parameters of Micellization for 1-Alkyl-3-methylimidazolium Hydrogen Sulfates at 25°C

| Ionic Liquid                             | $\Delta G^\circ m$ (kJ/mol) | $\Delta H^\circ m$ (kJ/mol) | $-T\Delta S^\circ m$ (kJ/mol) |
|------------------------------------------|-----------------------------|-----------------------------|-------------------------------|
| [C <sub>12</sub> mim][HSO <sub>4</sub> ] | -24.0                       | -8.5                        | -15.5                         |
| [C <sub>14</sub> mim][HSO <sub>4</sub> ] | -28.1                       | -12.0                       | -16.1                         |

Data sourced from Nowicki et al. (2016).[\[2\]](#)

## Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 1-alkyl-3-methylimidazolium hydrogen sulfates.

## Synthesis of 1-Alkyl-3-methylimidazolium Hydrogen Sulfates

The synthesis of these ionic liquids is typically a two-step process.[\[3\]](#)

### Step 1: Synthesis of 1-Alkyl-3-methylimidazolium Bromide

- In a 100 mL glass reactor, combine 1-bromoalkane (0.2 mol) and 1-methylimidazole (0.2 mol).[\[3\]](#)
- Stir the mixture under a nitrogen atmosphere for 18 hours at 90°C.[\[3\]](#)

- After the reaction, wash the resulting oily crude product multiple times with diethyl ether to remove any unreacted starting materials.[3]
- Remove the residual diethyl ether under vacuum (1–2 mbar) for 2 hours. The product, 1-alkyl-3-methylimidazolium bromide, will be a light yellow, viscous oil for shorter alkyl chains (C6–C10) or a white solid for longer chains (C12–C14).[3]

#### Step 2: Anion Exchange to Hydrogen Sulfate

- The specific protocol for the anion exchange to hydrogen sulfate can vary, but a common method involves reacting the bromide salt with a hydrogen sulfate source, such as sodium hydrogen sulfate or sulfuric acid, followed by purification.[7]

## Determination of Critical Micelle Concentration (CMC)

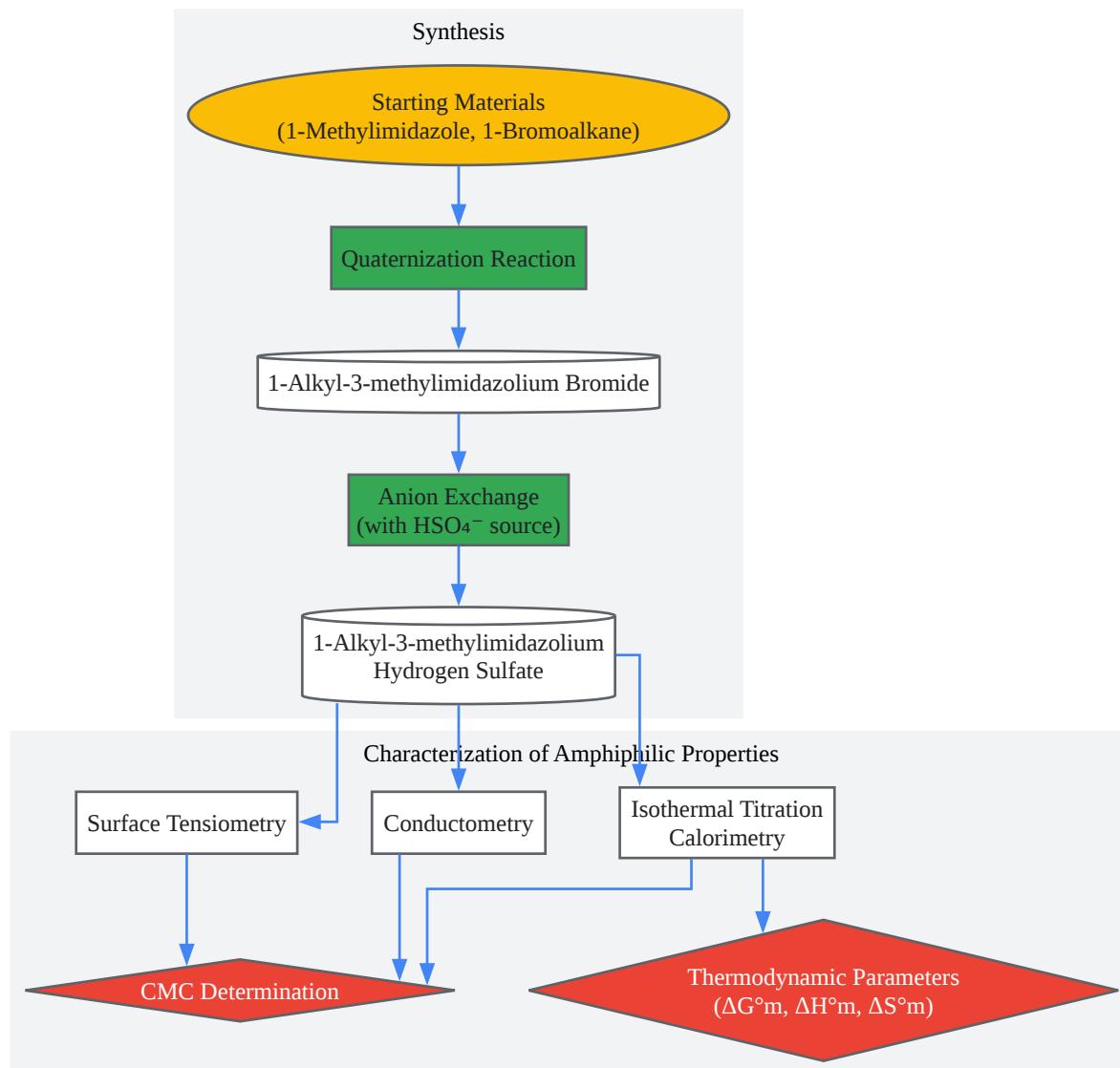
### 2.2.1. Surface Tension Method

- Prepare a series of aqueous solutions of the 1-alkyl-3-methylimidazolium hydrogen sulfate with varying concentrations.
- Measure the surface tension of each solution at a constant temperature (e.g., 25°C) using a tensiometer (e.g., a ring or plate tensiometer).[8][9][10][11]
- Plot the surface tension as a function of the logarithm of the concentration of the ionic liquid.
- The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.[12]

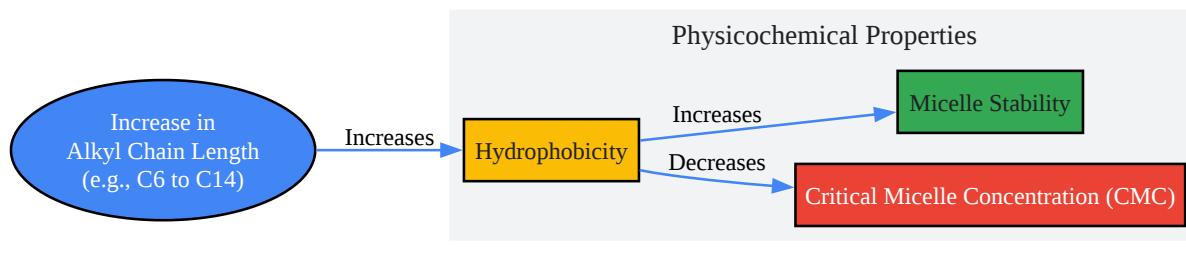
### 2.2.2. Conductivity Method

- Prepare a series of aqueous solutions of the ionic liquid of known concentrations.
- Measure the specific conductivity of each solution at a constant temperature (e.g., 25°C) using a calibrated conductivity meter.
- Plot the specific conductivity versus the concentration of the ionic liquid.

- The plot will show two linear regions with different slopes. The CMC is the concentration at which the slope changes, which corresponds to the intersection of the two lines.[12]


## Isothermal Titration Calorimetry (ITC)

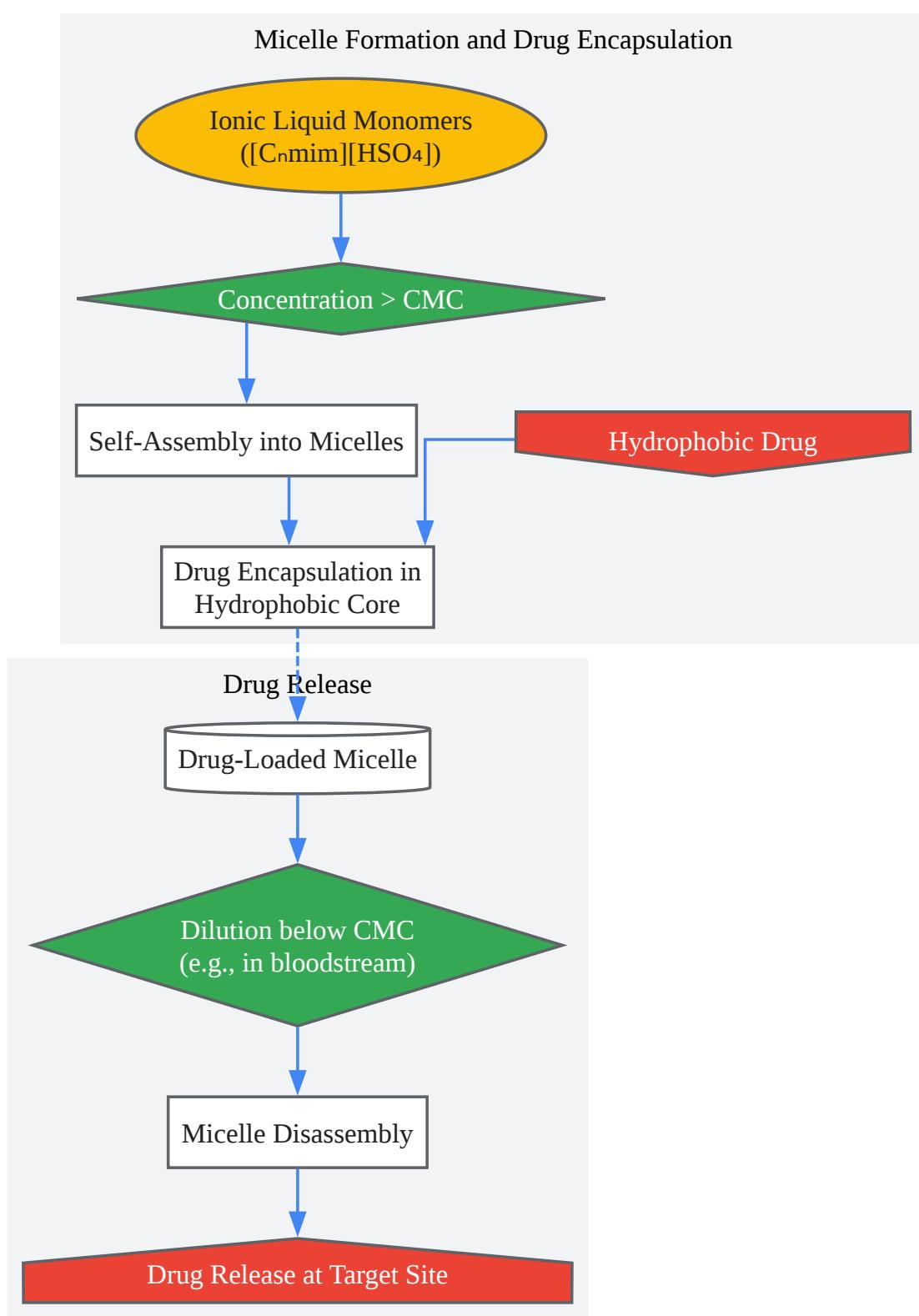
ITC can be used to determine the CMC and the enthalpy of micellization ( $\Delta H^\circ m$ ) directly.[13] [14][15]


- Prepare a concentrated solution of the 1-alkyl-3-methylimidazolium hydrogen sulfate (well above its CMC) in the injection syringe.
- Fill the sample cell with deionized water.
- Set the experiment temperature (e.g., 25°C).
- Inject small aliquots of the concentrated ionic liquid solution into the sample cell while monitoring the heat change.
- The resulting thermogram will show a characteristic sigmoidal curve. The inflection point of this curve corresponds to the CMC.[14]
- The enthalpy of micellization ( $\Delta H^\circ m$ ) can be determined from the difference in the heat flow before and after the CMC.[14]

## Visualizations

The following diagrams illustrate key concepts and workflows related to the amphiphilic nature of 1-alkyl-3-methylimidazolium hydrogen sulfates.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis and characterization of alkyl-methylimidazolium hydrogen sulfates.



Effect of Alkyl Chain Length on Amphiphilic Properties

[Click to download full resolution via product page](#)

Caption: Relationship between alkyl chain length and key amphiphilic properties.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for drug encapsulation and release using ionic liquid micelles.

## Applications in Drug Delivery

The self-assembling nature of 1-alkyl-3-methylimidazolium hydrogen sulfates into micelles makes them promising candidates for drug delivery systems, particularly for poorly water-soluble drugs.<sup>[16][17]</sup> The hydrophobic core of the micelles can serve as a reservoir for hydrophobic drug molecules, while the hydrophilic shell provides stability in aqueous environments.<sup>[2][18]</sup>

While research on the specific use of the hydrogen sulfate anion in drug delivery is emerging, other imidazolium-based ionic liquids have been successfully used to form micelles for this purpose.<sup>[16]</sup> For instance, a study on chitosan microparticles for insulin delivery utilized 1-butyl-3-methylimidazolium hydrogen sulfate ( $[C_4mim][HSO_4]$ ) as one of the ionic liquids for impregnation.<sup>[19]</sup> This suggests the potential biocompatibility and utility of this class of ionic liquids in pharmaceutical formulations.

The ability to tune the amphiphilic properties by simply changing the alkyl chain length offers a significant advantage in designing drug delivery systems with controlled drug loading and release characteristics.<sup>[4][20][21]</sup> Further research is warranted to fully explore the potential of 1-alkyl-3-methylimidazolium hydrogen sulfates in advanced drug delivery applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Polymeric micelles using cholinium-based ionic liquids for the encapsulation and release of hydrophobic drug molecules - *Biomaterials Science* (RSC Publishing) [\[pubs.rsc.org\]](https://pubs.rsc.org)
- 2. [pubs.acs.org](https://pubs.acs.org) [\[pubs.acs.org\]](https://pubs.acs.org)
- 3. Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids: surfactants with catalytic function - *RSC Advances* (RSC Publishing)  
DOI:10.1039/C5RA23415H [\[pubs.rsc.org\]](https://pubs.rsc.org)
- 4. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - *Physical Chemistry Chemical Physics* (RSC)

Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reposiTUM: Thermodynamic study for micellization of imidazolium based surface active ionic liquids in water: Effect of alkyl chain length and anions [repositum.tuwien.at]
- 14. azom.com [azom.com]
- 15. mdpi.com [mdpi.com]
- 16. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [exploring the amphiphilic nature of alkyl-methylimidazolium hydrogen sulfates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2586800#exploring-the-amphiphilic-nature-of-alkyl-methylimidazolium-hydrogen-sulfates>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)